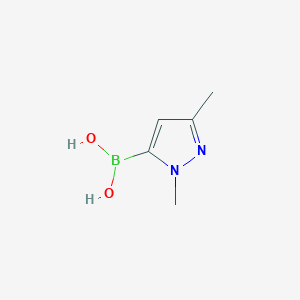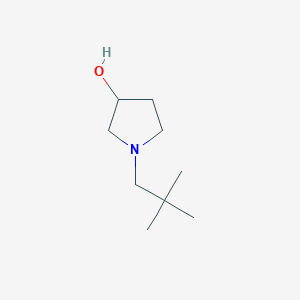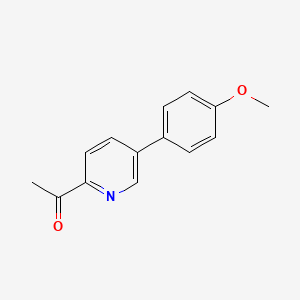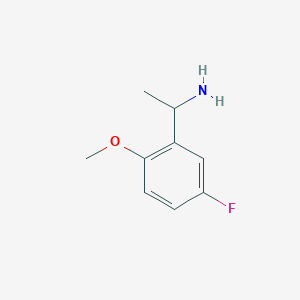
1,3-Dimethylpyrazole-5-boronic acid
Vue d'ensemble
Description
1,3-Dimethylpyrazole-5-boronic acid is a specialized compound used in biomedical research to synthesize novel drug molecules. It has proven to have important applications in the study of diseases involving abnormal cell proliferation, such as cancer .
Molecular Structure Analysis
The molecular formula of 1,3-Dimethylpyrazole-5-boronic acid is C5H9BN2O2. The molecular weight is 139.95 . The SMILES string representation is Cc1cc (B (O)O)n ©n1 .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3-Dimethylpyrazole-5-boronic acid include a density of 1.2±0.1 g/cm3, boiling point of 330.4±44.0 °C at 760 mmHg, vapour pressure of 0.0±0.8 mmHg at 25°C, enthalpy of vaporization of 60.5±3.0 kJ/mol, flash point of 153.6±28.4 °C, index of refraction of 1.528, molar refractivity of 36.2±0.5 cm3, and molar volume of 117.6±7.0 cm3 .Applications De Recherche Scientifique
Organic Synthesis: Suzuki-Miyaura Coupling
1,3-Dimethylpyrazole-5-boronic acid: is utilized in the Suzuki-Miyaura coupling , a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction. This process is favored due to its mild and functional group tolerant reaction conditions, and the use of environmentally benign organoboron reagents like 1,3-Dimethylpyrazole-5-boronic acid.
Drug Discovery: Antileishmanial and Antimalarial Agents
In the realm of drug discovery, derivatives of pyrazole compounds, including those related to 1,3-Dimethylpyrazole-5-boronic acid, have shown potent antileishmanial and antimalarial activities . These compounds are synthesized and evaluated for their efficacy against diseases like leishmaniasis and malaria.
Biomedical Research: Cancer Studies
This compound has significant applications in biomedical research , particularly in synthesizing novel drug molecules for the study of diseases involving abnormal cell proliferation, such as cancer .
Material Science: Photochromic Fluorescent Molecules
In material science, 1,3-Dimethylpyrazole-5-boronic acid derivatives are used to prepare naphthalimide-based photo-exchangeable photochromic fluorescent molecules . These molecules have potential applications in creating advanced materials with light-responsive properties.
Medicinal Chemistry: Boron-Based Drug Candidates
The boronic acid moiety of 1,3-Dimethylpyrazole-5-boronic acid is of particular interest in medicinal chemistry . Boron-based compounds have been explored for their amphiphilic properties, which facilitate interaction with protein targets, leading to the discovery of drugs like Velcade .
Environmental Applications: Green Chemistry
The use of 1,3-Dimethylpyrazole-5-boronic acid in reactions like the Suzuki-Miyaura coupling aligns with the principles of green chemistry . Its stability, ease of preparation, and low toxicity contribute to its environmental applications, promoting sustainable chemical practices.
Safety and Hazards
1,3-Dimethylpyrazole-5-boronic acid is classified as Acute Tox. 4 Oral according to the GHS07 classification. It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .
Mécanisme D'action
Target of Action
1,3-Dimethylpyrazole-5-boronic acid, also known as (1,3-Dimethyl-1H-pyrazol-5-yl)boronic acid, is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . The primary target of this compound is the transition metal catalyst, typically palladium, used in the Suzuki-Miyaura reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound transfers an organyl group to the palladium catalyst . This is a key step in the Suzuki-Miyaura reaction, which results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura reaction is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . The reaction involves the coupling of an organoboron compound, such as 1,3-Dimethylpyrazole-5-boronic acid, with an organic halide or triflate in the presence of a palladium catalyst . The reaction is known for its mild and functional group tolerant conditions, making it a versatile tool in organic synthesis .
Pharmacokinetics
It’s worth noting that the compound is a solid at room temperature , which could influence its handling and storage.
Result of Action
The result of the action of 1,3-Dimethylpyrazole-5-boronic acid in the Suzuki-Miyaura reaction is the formation of a new carbon-carbon bond . This allows for the synthesis of a wide range of organic compounds, including complex molecules used in pharmaceuticals and materials science .
Action Environment
The efficacy and stability of 1,3-Dimethylpyrazole-5-boronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction is typically performed in an aqueous solution and can be influenced by the pH of the solution . Additionally, the reaction is often performed under an inert atmosphere to prevent oxidation . The compound itself is classified as a combustible solid, and it should be handled and stored appropriately to ensure safety .
Propriétés
IUPAC Name |
(2,5-dimethylpyrazol-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BN2O2/c1-4-3-5(6(9)10)8(2)7-4/h3,9-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAAWPADCPXAWSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NN1C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00460064 | |
| Record name | 1,3-Dimethylpyrazole-5-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00460064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethylpyrazole-5-boronic acid | |
CAS RN |
847818-68-2 | |
| Record name | 1,3-Dimethylpyrazole-5-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00460064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Dimethylpyrazole-5-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-bromo-3-phenyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B1365706.png)

![6-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B1365718.png)
![3-(3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B1365719.png)

![2-[[[2-(4-Bromo-3-methylphenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1365725.png)
![Diethyl [difluoro(trimethylsilyl)methyl]phosphonate](/img/structure/B1365728.png)

![2,4-dichloro-N-[(4-phenylmethoxyphenyl)methylideneamino]aniline](/img/structure/B1365731.png)

![Methyl 2-[(2,4-dichlorobenzoyl)amino]-3-(methoxyimino)propanoate](/img/structure/B1365738.png)
![2-[(2-Bromobenzyl)thio]acetohydrazide](/img/structure/B1365751.png)